molecular formula C13H17IO B13254386 (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane

(2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane

Cat. No.: B13254386
M. Wt: 316.18 g/mol
InChI Key: BOLZPBOPPAYIFL-STQMWFEESA-N
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Description

(2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of an iodomethyl group and a 4-methylphenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S,5R)-2-(Hydroxymethyl)-5-(4-methylphenyl)oxane.

    Iodination Reaction: The hydroxymethyl group is converted to an iodomethyl group using reagents like iodine (I2) and a suitable oxidizing agent, such as triphenylphosphine (PPh3) or sodium iodide (NaI) in the presence of a solvent like dichloromethane (CH2Cl2).

    Purification: The resulting product is purified using techniques like column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of a methyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

(2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, influencing their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites on target molecules, leading to changes in their function or structure.

Comparison with Similar Compounds

    (2S,5R)-2-(Hydroxymethyl)-5-(4-methylphenyl)oxane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.

    (2S,5R)-2-(Bromomethyl)-5-(4-methylphenyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (2S,5R)-2-(Chloromethyl)-5-(4-methylphenyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

Uniqueness: (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

(2S,5R)-2-(iodomethyl)-5-(4-methylphenyl)oxane

InChI

InChI=1S/C13H17IO/c1-10-2-4-11(5-3-10)12-6-7-13(8-14)15-9-12/h2-5,12-13H,6-9H2,1H3/t12-,13-/m0/s1

InChI Key

BOLZPBOPPAYIFL-STQMWFEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CC[C@H](OC2)CI

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(OC2)CI

Origin of Product

United States

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